molecular formula C19H16O3S B5917444 phenyl[2-(phenylsulfonyl)phenyl]methanol

phenyl[2-(phenylsulfonyl)phenyl]methanol

Cat. No.: B5917444
M. Wt: 324.4 g/mol
InChI Key: VKAZBZPXDKFVLT-UHFFFAOYSA-N
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Description

Phenyl[2-(phenylsulfonyl)phenyl]methanol is a useful research compound. Its molecular formula is C19H16O3S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.08201554 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Green Chemistry in Substance Production :

    • The hydrogenation of styrene oxide to 2-Phenyl ethanol, an essential component in perfumes, deodorants, and detergents, can be achieved using polyurea-supported Pd–Cu catalyst in supercritical carbon dioxide. This method is environmentally friendly, avoiding polluting and hazardous processes (Yadav & Lawate, 2011).
  • Chemical Reactions and Selectivity :

    • Acid-catalyzed hydromethoxylation of tricyclo[4.1.0.02,7]hept-1-yl and 7-methyltricyclo[4.1.0.02,7]hept-1-yl phenyl sulfones demonstrates significant chemo-, regio-, and stereoselectivity. The findings provide insights into the factors influencing these selectivities in chemical reactions (Vasin et al., 2010).
  • Organic Synthesis Building Blocks :

    • The synthesis of 1-(phenylsulfonyl) cyclopentenes from hypervalent alkynyl- and alkenyliodonium tetrafluoroborates showcases the utility of these compounds as building blocks in organic synthesis. The process underlines the importance of understanding reaction mechanisms for efficient synthesis (Ochiai et al., 1991).
  • Synthesis of Furans and Cyclopentenones :

    • The use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene in the synthesis of furans and cyclopentenones highlights the versatility of this reagent in producing significant organic compounds (Watterson et al., 2003).
  • Electrochemical Applications in Organic Synthesis :

    • The anodic oxidation of phenyl sulfides in methanol to generate α-methoxylated products showcases an interesting application of electrochemistry in the field of organic synthesis (Furuta & Fuchigami, 1998).
  • Synthesis of Nitrone Equivalents :

    • The preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates and their application as N-(Boc) nitrone equivalents in organic synthesis underline the compound's utility in synthesizing hydroxylamines and other organic molecules (Guinchard et al., 2005).
  • Role in Resolving Primary Alcohols :

    • The efficient resolution of 3-phenyl-2H-azirine-2-methanol using a lipase immobilized on porous ceramic at very low temperatures indicates the compound's role in the enantioselective synthesis of organic molecules (Sakai et al., 2003).

Properties

IUPAC Name

[2-(benzenesulfonyl)phenyl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3S/c20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23(21,22)16-11-5-2-6-12-16/h1-14,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAZBZPXDKFVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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